molecular formula C17H27NO7 B036641 Uplandicine CAS No. 74202-10-1

Uplandicine

Cat. No. B036641
CAS RN: 74202-10-1
M. Wt: 357.4 g/mol
InChI Key: IHRIHUJNKKMIDN-YYGKBEQOSA-N
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Description

Synthesis Analysis

The synthesis of Uplandicine involves the formation of a 1,2-unsaturated pyrrolizidine alkaloid esterified with acetyl and echimidinyl moieties at C-7 and C-9, respectively. This synthesis process was detailed in the alkaloid extract of Onosma arenaria, a plant in the Boraginaceae family (El-Shazly, Abdel-Ghani, & Wink, 2003).

Molecular Structure Analysis

Uplandicine's molecular structure was confirmed through various spectroscopic methods including Mass Spectrometry (MS), both Electron Ionization (EI) and Fast Atom Bombardment (FAB), as well as 1H- and 13C-Nuclear Magnetic Resonance (NMR) analysis. These methods helped in elucidating its complex molecular structure (El-Shazly, Abdel-Ghani, & Wink, 2003).

Scientific Research Applications

Pyrrolizidine Alkaloids and Uplandicine

Uplandicine is identified as a major component in the alkaloid extract of Onosma arenaria, a species in the Boraginaceae family. It is a 1,2-unsaturated pyrrolizidine alkaloid esterified with acetyl and echimidinyl moieties at C-7 and C-9. Its structure has been confirmed through various analytical methods like MS (EI and positive FAB), 1H, and 13C-NMR analysis (El-Shazly, Abdel-Ghani, & Wink, 2003).

Alkaloids in Symphytum X uplandicum (Russian Comfrey)

In another study, eight pyrrolizidine alkaloids were identified in the leaves of Symphytum × uplandicum (Russian comfrey), including echimidine, symphytine, lycopsamine, intermedine, and four new alkaloids: 7-acetyllycopsamine, 7-acetylintermedine, symlandine (7-angelyl-9-viridiflorylretronecine), and uplandicine (7-acetyl-9-echimidinylretronecine) (Culvenor, Edgar, Frahn, & Smith, 1980).

properties

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO7/c1-10(19)17(23,16(3,4)22)15(21)24-9-12-5-7-18-8-6-13(14(12)18)25-11(2)20/h5,10,13-14,19,22-23H,6-9H2,1-4H3/t10-,13+,14+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRIHUJNKKMIDN-YYGKBEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)(C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)(C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225198
Record name 7-Acetyl-9-echimidinylretronecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uplandicine

CAS RN

74202-10-1
Record name Uplandicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74202-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Acetyl-9-echimidinylretronecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074202101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Acetyl-9-echimidinylretronecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UPLANDICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W9HXK537
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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